1-Methyl-4-(2-nitrophenyl)piperazine

Descripción general

Descripción

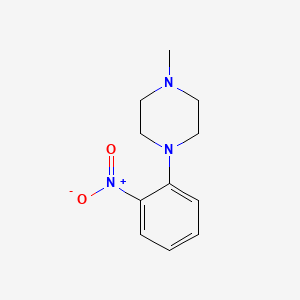

1-Methyl-4-(2-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O2. It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group attached to the piperazine ring.

Métodos De Preparación

The synthesis of 1-Methyl-4-(2-nitrophenyl)piperazine typically involves the reaction of 1-methylpiperazine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .

Análisis De Reacciones Químicas

1-Methyl-4-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmacological Properties

1-Methyl-4-(2-nitrophenyl)piperazine exhibits significant pharmacological activity, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine compounds can exhibit antidepressant-like effects. A study investigated the effects of this compound on animal models of depression, showing promising results in reducing depressive behaviors compared to control groups. The mechanism appears to involve modulation of serotonergic pathways, making it a candidate for further development as an antidepressant agent .

Materials Science Applications

Optoelectronic Devices

The incorporation of this compound into polymer matrices has been explored for its potential in optoelectronic applications. The compound can be used to modify methacrylic polymers, enhancing their photophysical properties.

| Property | Value |

|---|---|

| Refractive Index | Variable (depends on polymer) |

| Absorption Spectrum Shift | Hypsochromic shift observed |

| Thickness of Polymer Films | Measured via ellipsometry |

Case Study: Polymer Modification

In a study focused on the synthesis of methacrylic polymers containing this compound side chains, researchers characterized the optical and electrical properties using techniques such as atomic force microscopy and cyclic voltammetry. The findings indicated that structural modifications led to enhanced optical performance suitable for applications in light-emitting diodes and solar cells .

Analytical Chemistry Applications

Chromatographic Techniques

this compound is also utilized in analytical chemistry for its role as a standard or reagent in chromatographic methods. Its distinct chemical properties allow for effective separation and identification of related compounds.

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used as a standard for calibration |

| Mass Spectrometry (MS) | Identification of metabolites |

Case Study: Method Development

A method was developed utilizing HPLC coupled with mass spectrometry to analyze biological samples containing this compound. The method demonstrated high sensitivity and specificity, allowing for the quantification of trace levels in complex matrices .

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(2-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The nitrophenyl group can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s overall bioactivity .

Comparación Con Compuestos Similares

1-Methyl-4-(2-nitrophenyl)piperazine can be compared with other nitrophenyl-substituted piperazines, such as:

1-Methyl-4-(4-nitrophenyl)piperazine: Similar in structure but with the nitro group in the para position, which may affect its reactivity and biological activity.

1-Methyl-4-(3-nitrophenyl)piperazine: The nitro group in the meta position can lead to different electronic and steric effects, influencing its chemical behavior and applications.

The uniqueness of this compound lies in the ortho position of the nitro group, which can lead to specific interactions and reactivity patterns not observed in its meta or para counterparts .

Actividad Biológica

1-Methyl-4-(2-nitrophenyl)piperazine (CAS No. 62208-63-3) is an organic compound derived from piperazine, characterized by a methyl group and a nitrophenyl moiety. This compound has garnered attention in medicinal chemistry and biological research due to its diverse biological activities and potential applications.

Chemical Structure and Properties

- Molecular Formula : C11H15N3O2

- Molecular Weight : 221.26 g/mol

- Chemical Structure : The compound features a piperazine ring with a methyl group at the 1-position and a nitrophenyl group at the 4-position, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 1-methylpiperazine with 2-nitrobenzyl chloride under basic conditions, often in solvents like dichloromethane or toluene. The reaction is facilitated by bases such as potassium carbonate, followed by purification methods like recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The nitrophenyl group can engage in hydrogen bonding and π-π stacking interactions, influencing the compound's pharmacological properties .

Pharmacological Effects

Research indicates that compounds containing piperazine scaffolds exhibit a broad spectrum of biological activities:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound | Position of Nitro Group | Notable Activities |

|---|---|---|

| This compound | Ortho | Potential CNS effects, anticancer activity |

| 1-Methyl-4-(3-nitrophenyl)piperazine | Meta | Varies in reactivity |

| 1-Methyl-4-(4-nitrophenyl)piperazine | Para | Antimicrobial properties |

The ortho position of the nitro group in this compound may confer distinct electronic properties that enhance its bioactivity compared to its meta and para counterparts .

Study on Anticancer Properties

A study highlighted the potential of piperazine derivatives in inducing necroptosis in K562 leukemic cells. The findings suggest that these compounds could serve as effective agents against certain types of leukemia by activating specific cell death pathways without triggering traditional apoptotic mechanisms .

Exploration of Antimicrobial Activity

Research on related piperazine compounds has indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances the activity, making derivatives like this compound promising candidates for further antimicrobial studies .

Propiedades

IUPAC Name |

1-methyl-4-(2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRLRVMFEGGGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328470 | |

| Record name | 1-methyl-4-(2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62208-63-3 | |

| Record name | 1-methyl-4-(2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.